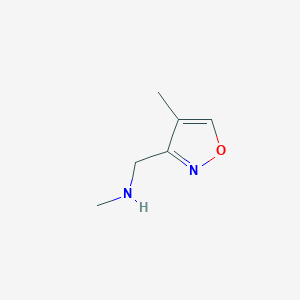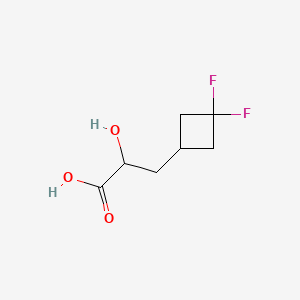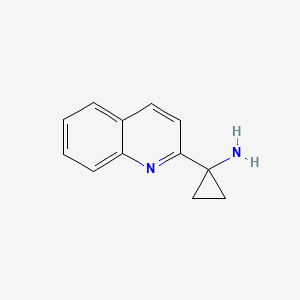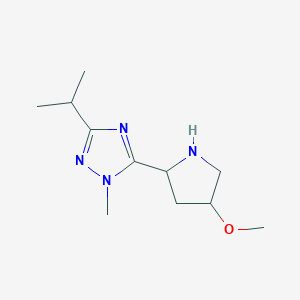
2,2-Bis(methylsulfanyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the acetic acid backbone, making it a dithiol-containing organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)acetic acid typically involves the reaction of acetic acid derivatives with methylsulfanyl reagents. One common method is the reaction of Meldrum’s acid with carbon disulfide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2-Bis(methylsulfanyl)acetic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylsulfanyl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s dithiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various cellular processes, including enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioglycolic acid: Contains a thiol group attached to an acetic acid backbone.
Dithiothreitol (DTT): A dithiol compound used as a reducing agent in biochemistry.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in various applications.
Uniqueness
2,2-Bis(methylsulfanyl)acetic acid is unique due to its two methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H8O2S2 |
|---|---|
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H8O2S2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
InChI-Schlüssel |
AAIKDESBMTXGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)



![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)




![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)


